3-Hydroxypicolinamide (CAS 933-90-4) is a highly specialized pyridine-based building block and ambidentate ligand characterized by the adjacent positioning of a 3-hydroxyl group and a 2-carboxamide group. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for metalloenzyme inhibitors, a critical structural motif in nonclassical zwitterionic drug design, and a highly efficient O,O,N,N-chelating antenna ligand for lanthanide luminescence [1]. Unlike simpler pyridine derivatives, its dual functionality allows for versatile coordination modes (O,O- or O,N-chelation) and facilitates specific proton-transfer equilibria. For procurement teams and synthetic chemists, sourcing 3-hydroxypicolinamide directly provides a distinct advantage in step economy, bypassing the need for primary amidation of corresponding acid precursors while ensuring high-purity material for sensitive biological or photophysical applications [2].
Attempting to substitute 3-hydroxypicolinamide with closely related analogs often results in synthetic inefficiencies or complete functional failure in downstream applications. Substituting with picolinamide (which lacks the 3-hydroxyl group) eliminates the molecule's ability to act as a nonclassical zwitterion and prevents O,O-chelation, destroying its utility as a lanthanide antenna ligand and its binding affinity in metalloenzyme active sites [1]. Conversely, using 3-hydroxypicolinic acid as a cheaper upstream substitute introduces significant process liabilities; it requires an additional amidation step utilizing expensive coupling reagents (such as CDI or HATU) and ammonia/amines, which inherently reduces overall yield, increases purification burden, and introduces trace coupling byproducts that can interfere with sensitive photophysical or pharmaceutical assays [2]. Direct procurement of 3-hydroxypicolinamide is therefore essential for maintaining process efficiency and structural fidelity.
Procuring 3-hydroxypicolinamide directly eliminates the need to synthesize the primary amide from 3-hydroxypicolinic acid. In standard synthetic workflows, converting the acid to the amide requires stoichiometric amounts of coupling reagents like 1,1′-carbonyldiimidazole (CDI) or HATU, followed by reaction with an amine source, typically yielding between 79% and 95% depending on conditions[1]. By starting with 3-hydroxypicolinamide, chemists bypass this step entirely, saving on expensive coupling reagents, eliminating the 5-21% yield loss associated with the amidation step, and avoiding the need to purge coupling byproducts from the final API intermediate.
| Evidence Dimension | Synthetic steps and yield retention |
| Target Compound Data | Directly provides the primary amide motif (100% functional retention, 0 coupling reagents needed) |
| Comparator Or Baseline | 3-Hydroxypicolinic acid (Requires CDI/HATU coupling, yielding 79-95% of the amide) |
| Quantified Difference | Eliminates 1 synthetic step, saves 100% of coupling reagent costs, and prevents 5-21% yield loss. |
| Conditions | Standard amide coupling conditions (e.g., CDI in dioxane or HATU in DMA) |
Bypassing the amidation step directly lowers raw material costs and simplifies the purification of complex pharmaceutical intermediates.
3-Hydroxypicolinamide acts as a highly efficient antenna ligand for lanthanides due to its specific O,O-chelating ability and electronic structure. When complexed with Gadolinium to measure triplet state energy, 3-hydroxypicolinamide provides a triplet state energy of 20,830 cm⁻¹ over the ground state[1]. This energy level is optimally positioned to transfer energy to the emissive states of Europium (Eu3+) and Terbium (Tb3+), resulting in intense photoluminescence. Picolinamide, lacking the 3-hydroxyl group, cannot form the O,O-chelate system and fails to provide this specific phenolate-driven triplet state energy, drastically reducing its utility as a sensitizer.
| Evidence Dimension | Triplet state energy for antenna effect |
| Target Compound Data | 20,830 cm⁻¹ (optimal for Eu3+/Tb3+ sensitization) |
| Comparator Or Baseline | Picolinamide (Lacks O,O-chelation capability and optimal phenolate triplet state) |
| Quantified Difference | Enables highly efficient resonant energy transfer to lanthanides, which picolinamide cannot support. |
| Conditions | Photophysical measurement of the Gadolinium complex in solid state/ethanol |
For developers of luminescent assays or optical materials, this exact compound is required to achieve the necessary quantum yields in lanthanide complexes.
In drug design, 3-hydroxypicolinamide serves as a premier model for nonclassical zwitterions. The presence of the weak acid (3-hydroxyl) and weak base (pyridine nitrogen) allows the molecule to exist in a zwitterionic equilibrium in aqueous environments, which significantly reduces lipophilicity without compromising membrane permeability [1]. When the ionizable center is blocked—such as in 3-methoxypicolinamide—the zwitterionic equilibrium is destroyed, fundamentally altering the logP profile and reducing the compound's ability to act as a highly permeable, low-lipophilicity building block. This specific balance is a core design principle in modern therapeutics like vadadustat.
| Evidence Dimension | Zwitterionic equilibrium and logP modulation |
| Target Compound Data | Exhibits nonclassical zwitterionic behavior (maintains high permeability with reduced lipophilicity) |
| Comparator Or Baseline | 3-Methoxypicolinamide (Blocked ionizable center, no zwitterionic equilibrium) |
| Quantified Difference | Provides a tunable lipophilicity-pH profile essential for oral bioavailability that methylated analogs lack. |
| Conditions | Physicochemical profiling in aqueous media and ab initio pKa/logP modeling |
Procuring this exact structural motif is critical for medicinal chemistry programs aiming to optimize the ADME properties of heterocyclic drug candidates.
Because it directly provides the primary amide and the critical 3-hydroxyl chelating group, 3-hydroxypicolinamide is the ideal starting material for synthesizing complex APIs, such as prolyl-hydroxylase inhibitors (e.g., vadadustat analogs) and viral integrase inhibitors. Procuring it directly avoids the yield losses and purification bottlenecks associated with amidating 3-hydroxypicolinic acid [1].
Due to its optimal triplet state energy (20,830 cm⁻¹) and ability to form stable O,O-chelates, this compound is perfectly suited as an antenna ligand for Europium and Terbium complexes. It is the preferred choice over picolinamide for manufacturing time-resolved fluorescent probes and organic-inorganic light-emitting devices [2].
In pharmaceutical R&D, 3-hydroxypicolinamide is utilized as a foundational model compound to study nonclassical zwitterions. Its unique weak acid/weak base profile allows researchers to design molecular scaffolds that achieve high membrane permeability while maintaining low lipophilicity, a balance impossible to study with non-ionizable analogs like 3-methoxypicolinamide [1].
Irritant